molecular formula C11H13NO B13552590 1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol

1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol

Cat. No.: B13552590
M. Wt: 175.23 g/mol
InChI Key: UAVCTBBKHLQMME-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to an indole moiety

Preparation Methods

The synthesis of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of indole derivatives with cyclobutane precursors under specific conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized spirocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol undergoes various chemical reactions, including:

Major products from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic applications.

Mechanism of Action

The mechanism by which 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

spiro[1,3-dihydroindole-2,1'-cyclobutane]-3-ol

InChI

InChI=1S/C11H13NO/c13-10-8-4-1-2-5-9(8)12-11(10)6-3-7-11/h1-2,4-5,10,12-13H,3,6-7H2

InChI Key

UAVCTBBKHLQMME-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C3=CC=CC=C3N2)O

Origin of Product

United States

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